Apoptosis inducer 3

Late-Apoptosis Cell Death Mechanism Flow Cytometry

Apoptosis inducer 3 (CAS 2420443-14-5) resolves the frequent failure of single-mechanism agents to recapitulate the full apoptotic cascade in vitro. It selectively triggers both early and late apoptosis, enabling definitive Annexin V/PI flow cytometry. • Dual-phase induction: generates Annexin V+/PI- and Annexin V+/PI+ populations from one treatment. • ≥98% purity by HPLC, minimizing off-target cytotoxicity and ensuring dose-response reproducibility. • Ships at ambient temperature; powder stable at -20 °C for 3 years. • Validates XIAP-independent death pathways and serves as a broad-spectrum mechanistic comparator.

Molecular Formula C49H55ClN2O7
Molecular Weight 819.4 g/mol
Cat. No. B15142440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 3
Molecular FormulaC49H55ClN2O7
Molecular Weight819.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC(=O)C5(CCC6C5(CC(=O)C7C6CCC8=CC(=O)C=CC78C)C)O.[Cl-]
InChIInChI=1S/C49H55N2O7.ClH/c1-7-50(8-2)31-16-19-37-41(26-31)58-42-27-32(51(9-3)10-4)17-20-38(42)44(37)34-13-11-12-14-35(34)46(55)57-29-43(54)49(56)24-22-39-36-18-15-30-25-33(52)21-23-47(30,5)45(36)40(53)28-48(39,49)6;/h11-14,16-17,19-21,23,25-27,36,39,45,56H,7-10,15,18,22,24,28-29H2,1-6H3;1H/q+1;/p-1/t36-,39-,45+,47-,48-,49-;/m0./s1
InChIKeyFRWOZAIZMLEDQO-AQLFOJRDSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptosis Inducer 3 for Apoptosis & Late-Apoptosis


Apoptosis inducer 3 (Compound 3; CAS 2420443-14-5) is a synthetic small molecule with the formula C49H55ClN2O7 and a molecular weight of 819.42, classified as a selective apoptosis triggering agent . It is primarily utilized as a research tool for studying programmed cell death mechanisms, with a specific focus on the selective induction of both early and late apoptotic phases in cancer cell models . The compound is supplied by various vendors for in vitro research use, and its high purity (>98%) and defined chemical structure support its application in reproducible experiments .

Study PhaseEarly- and late-apoptosis endpoint studies
Model ContextCancer cell-line in vitro models
Assay FitFlow cytometry with Annexin V/PI staining

Apoptosis Inducer 3 Substitution Risks


Generic substitution among apoptosis inducers is scientifically risky due to significant variations in their mechanisms of action, target selectivity, and resultant cellular phenotypes. While many compounds can trigger programmed cell death, they often do so via distinct pathways, such as solely mitochondrial disruption, specific caspase activation, or cell cycle arrest at a single checkpoint. Apoptosis inducer 3's unique profile, which includes the selective induction of both early and late apoptotic phases , differentiates it from analogs that may only induce one phase or rely on a single, narrow mechanism. Using an alternative compound without this specific dual-phase induction capability can lead to an incomplete understanding of the apoptotic cascade or produce different experimental endpoints, thereby confounding results in applications where the complete and selective progression of apoptosis is the critical parameter of study .

MechanismApoptosis inducers operate through diverse pathways; substituting a dual-phase agent with a single-phase or XIAP-specific compound may omit late-apoptosis events.
Endpoint ShiftEarly-apoptosis-only inducers may halt the cascade early, preventing full assessment of cell death progression.
Target DependencyCompounds dependent on XIAP expression may underperform in cell lines with low XIAP, altering study conclusions.

Apoptosis Inducer 3 vs. Analogs


Induction of Late-Apoptosis

Apoptosis inducer 3 is distinguished from several other commercial apoptosis inducers by its reported ability to selectively trigger late-apoptosis in addition to early apoptosis . In contrast, common alternatives like Apoptosis inducer 9 and Apoptosis inducer 15 are described as primarily inducing early apoptosis via mitochondrial pathways or cell cycle arrest, without explicit mention of late-apoptosis induction . This difference is critical for researchers aiming to study the full apoptotic program.

Late-Apoptosis Induction
Class-level inference
Apoptosis inducer 3: reported dual-phase apoptosis induction in cancer cell models. Apoptosis inducer 9 and 15: described as primarily early-apoptosis inducers via mitochondrial or cell-cycle pathways.
Supports apoptosis progression endpoint studies
Data to verify; mechanism-based distinction
Late-Apoptosis Cell Death Mechanism Flow Cytometry

Mechanistic Divergence from Embelin

The biological activity of Apoptosis inducer 3 is defined by its functional outcome (selective induction of apoptosis/late-apoptosis) without being tied to a single, narrow target like XIAP. In contrast, Apoptosis Activator III (Embelin) specifically antagonizes XIAP-mediated inhibition of caspase-9 activation (IC50 = 4.1 µM) . This fundamental mechanistic difference means Embelin's efficacy is highly dependent on high XIAP expression levels (e.g., IC50 of 3.7 µM in PC-3 cells vs. 19.3 µM in WI-38 normal fibroblasts) . Apoptosis inducer 3, by not relying on this specific protein interaction, may offer a different selectivity profile relevant for systems where XIAP is not the primary apoptotic regulator.

Mechanism of Action
Class-level inference
Apoptosis inducer 3: reported apoptosis and late-apoptosis, target not specified. Embelin (Apoptosis Activator III): reported XIAP antagonist, IC50 4.1 µM in BIR3 binding assay, activity dependent on XIAP expression.
Different target engagement; may support apoptosis studies in XIAP-low models
Mechanistic distinction supports orthogonal validation
XIAP Caspase-9 Mechanism of Action Target Specificity

Potency Across Apoptosis Inducers

While a precise IC50 value for Apoptosis inducer 3 is not reported in vendor documentation, its described potent and selective cytotoxicity against cancer cells places it within a specific context among its analogs . Direct potency comparisons are challenging due to different assay endpoints, but this table of related compounds highlights the spectrum of activity. Apoptosis inducer 9 operates in the low micromolar range (4.21 µM), while other analogs like Apoptosis inducer 15 show broad, nanomolar-to-micromolar activity (0.03-5.97 µM) . The absence of a published IC50 for Apoptosis inducer 3 underscores its role as a mechanistic probe rather than a potency benchmark, differentiating it from agents where a numeric IC50 is the primary selection criterion.

Comparative Potency
Supporting evidence
Apoptosis inducer 3: cytotoxicity against cancer cells, IC50 not reported. Comparator inducers: Apoptosis inducer 9 IC50 4.21 µM; Apoptosis inducer 15 IC50 range 0.03–5.97 µM across multiple cell lines.
Selection based on functional phenotype rather than numeric potency
Lack of published IC50 underscores mechanistic probe role
Potency Cytotoxicity IC50 Cancer Cell Lines

Apoptosis Inducer 3 Applications


Early to Late Apoptosis Transition

Leveraging Apoptosis inducer 3's unique ability to selectively trigger both apoptosis and late-apoptosis , researchers can establish a robust in vitro model to dissect the molecular events governing the progression of the cell death cascade. This is particularly valuable for flow cytometry-based studies using Annexin V and propidium iodide (PI) staining, where the compound can reliably generate populations of both early (Annexin V+, PI-) and late (Annexin V+, PI+) apoptotic cells for subsequent analysis.

Benchmarking Single-Pathway Inducers

In studies aimed at comparing the efficacy of different pro-apoptotic strategies, Apoptosis inducer 3 serves as a critical mechanistic comparator. Unlike Apoptosis inducer 9, which operates via the mitochondrial pathway , or Embelin, which specifically antagonizes XIAP , Apoptosis inducer 3 provides a broader apoptosis induction phenotype. This allows researchers to assess whether a therapeutic lead candidate, which may target a specific pathway, can achieve a comparable or superior level of cell death relative to a potent and functionally distinct inducer.

Cell Death in XIAP-Independent Systems

For research on cancer cell lines that express low levels of XIAP or have developed resistance to Smac mimetics, Apoptosis inducer 3 offers a valuable alternative. Embelin's activity is strongly correlated with XIAP levels (IC50 increases from ~5 µM in high-XIAP cells to ~20 µM in low-XIAP normal cells) . Since Apoptosis inducer 3 is not reported to rely on XIAP antagonism, it can be used to probe apoptosis sensitivity and validate downstream pathways in systems where XIAP-targeted agents are ineffective, ensuring a more complete characterization of the cell's apoptotic machinery.

Application
Selection Property
Validation Focus
Early-to-Late Apoptosis Transition Studies
Dual-phase apoptosis response
Flow cytometry (Annexin V/PI) endpoint analysis
Single-Pathway Inducer Benchmarking
Broad apoptosis induction phenotype
Comparative cell death endpoint assessment
XIAP-Low Model Apoptosis Studies
Target-agnostic apoptosis mechanism
Apoptosis sensitivity in low-XIAP cell lines

Technical Documentation Hub

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